3-Amino-7-methylquinoline dihydrochloride chemical structure and molecular weight
3-Amino-7-methylquinoline dihydrochloride chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Amino-7-methylquinoline dihydrochloride, a heterocyclic amine of interest in medicinal chemistry and materials science. This document will delve into its chemical structure, molecular properties, and potential applications, offering insights for researchers engaged in drug discovery and development.
Chemical Identity and Molecular Structure
1.1. Chemical Structure
3-Amino-7-methylquinoline dihydrochloride is the salt form of the parent compound, 7-methylquinolin-3-amine. The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific derivative, an amino group (-NH₂) is substituted at the 3-position, and a methyl group (-CH₃) is at the 7-position. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the molecule: the amino group and the nitrogen in the quinoline ring.
The chemical structure of the free base, 7-methylquinolin-3-amine, is as follows:
Caption: Chemical structure of 7-methylquinolin-3-amine.
1.2. Molecular Formula and Weight
The molecular formula of the free base (7-methylquinolin-3-amine) is C₁₀H₁₀N₂[1]. The molecular weight of the free base is 158.20 g/mol [1].
For the dihydrochloride salt, two molecules of hydrogen chloride (HCl) are added.
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Molecular Formula: C₁₀H₁₂Cl₂N₂
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Molecular Weight: 231.13 g/mol
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 7-methylquinolin-3-amine | C₁₀H₁₀N₂ | 158.20[1] |
| 3-Amino-7-methylquinoline dihydrochloride | C₁₀H₁₂Cl₂N₂ | 231.13 |
Physicochemical Properties and Spectroscopic Data
While specific experimental data for 3-Amino-7-methylquinoline dihydrochloride is not widely available in the public domain, we can predict its properties based on the known characteristics of aminoquinolines and similar structures.
2.1. Predicted Physicochemical Properties
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Appearance: Likely a crystalline solid.
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Solubility: Expected to be soluble in water and polar organic solvents due to its salt nature.
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pKa: The presence of two basic nitrogen atoms suggests two pKa values, one for the quinoline nitrogen and another for the exocyclic amino group.
2.2. Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics. Experimental verification is recommended for any research application.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad signal for the amino protons which may be exchangeable with D₂O. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and methyl groups.
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¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the carbon atoms in the quinoline ring and the methyl group. The chemical shifts will be characteristic of aromatic and aliphatic carbons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
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N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the primary amine.
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C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
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C=C and C=N stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
The mass spectrum of the free base (7-methylquinolin-3-amine) would show a molecular ion peak (M⁺) at m/z 158. Fragmentation patterns would likely involve the loss of HCN and other small molecules from the quinoline ring.
Synthesis and Reactivity
3.1. General Synthesis of Aminoquinolines
The synthesis of substituted quinolines can be achieved through several established methods. A common approach for the synthesis of 7-aminoquinolines involves a catalyst-free reaction of m-phenylenediamine with unsymmetric 1,3-diketones[2]. The introduction of a methyl group at the 7-position would require the use of a correspondingly substituted m-phenylenediamine derivative.
Caption: General workflow for the synthesis of 7-aminoquinolines.
3.2. Formation of the Dihydrochloride Salt
The dihydrochloride salt is typically prepared by treating a solution of the free base (7-methylquinolin-3-amine) in a suitable organic solvent (e.g., ethanol, isopropanol) with an excess of hydrochloric acid (either as a gas or a concentrated aqueous or alcoholic solution). The resulting salt precipitates out of the solution and can be collected by filtration.
Potential Applications in Research and Drug Development
Aminoquinoline derivatives are a well-established class of compounds with a broad range of biological activities and applications.
4.1. Medicinal Chemistry
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Anticancer Agents: Many quinoline derivatives have been investigated for their potential as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of kinases and topoisomerases.
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Antimalarial Drugs: The quinoline core is a key pharmacophore in several antimalarial drugs, such as chloroquine and mefloquine.
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Antibacterial Agents: Quinolone and fluoroquinolone antibiotics, which are structurally related to quinolines, are widely used to treat bacterial infections[3].
4.2. Materials Science
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Fluorescent Probes: The quinoline scaffold is present in many fluorescent molecules. Substituted aminoquinolines can exhibit interesting photophysical properties and have been explored as fluorescent probes for various biological and chemical sensing applications[2].
Handling and Safety
As with any chemical compound, 3-Amino-7-methylquinoline dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Amino-7-methylquinoline dihydrochloride is a quinoline derivative with potential for further investigation in drug discovery and materials science. This guide has provided a detailed overview of its chemical structure, molecular properties, and potential synthetic routes. While specific experimental data for this compound is limited, the information presented here, based on the well-understood chemistry of aminoquinolines, serves as a valuable starting point for researchers interested in exploring its properties and applications.
References
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PubChem. 3-Aminoquinoline. National Center for Biotechnology Information. [Link]
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Wang, L., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Molecules, 24(15), 2739. [Link]
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PubChemLite. 7-methylquinolin-3-amine (C10H10N2). [Link]
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SciSpace. Synthesis of derivatives of quinoline. [Link]
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ResearchGate. Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. [Link]
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ResearchGate. Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. [Link]
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PubMed. New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. National Center for Biotechnology Information. [Link]
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Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
Sources
- 1. 7-methylquinolin-3-amine | 1297654-73-9 [sigmaaldrich.com]
- 2. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
